Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate dihydrochloride
Description
Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate dihydrochloride is a pyrrolo[2,3-b]pyridine derivative featuring a pyrrolidin-3-yl substituent at position 3 and a methyl ester at position 5. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.
Properties
Molecular Formula |
C13H17Cl2N3O2 |
|---|---|
Molecular Weight |
318.20 g/mol |
IUPAC Name |
methyl 3-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride |
InChI |
InChI=1S/C13H15N3O2.2ClH/c1-18-13(17)9-4-10-11(8-2-3-14-5-8)7-16-12(10)15-6-9;;/h4,6-8,14H,2-3,5H2,1H3,(H,15,16);2*1H |
InChI Key |
JLDRJEQEUGYDMF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(NC=C2C3CCNC3)N=C1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Regioselectivity in Cross-Coupling
The 3-position of pyrrolo[2,3-b]pyridine is sterically hindered, necessitating bulky ligands (e.g., XPhos) to suppress side reactions. Computational studies indicate that electron-deficient catalysts enhance selectivity by stabilizing the transition state.
Purification Challenges
The dihydrochloride salt is hygroscopic, requiring strict moisture control during isolation. Reverse-phase chromatography (C18 column, 10% MeCN/H₂O) is employed to remove residual solvents and byproducts.
Analytical Characterization
Critical analytical data for the final compound include:
-
¹H NMR (DMSO-d₆): δ 8.76 (s, 1H), 7.64 (d, J = 4.0 Hz, 1H), 4.12–4.05 (m, 1H), 3.89 (s, 3H).
-
HPLC : Retention time = 6.2 min (C18, 0.1% TFA in H₂O/MeCN).
-
Mass Spec : [M+H]⁺ = 276.1 (calculated), 276.0 (observed).
Comparative Analysis of Synthetic Routes
Table 2 evaluates three routes:
| Method | Steps | Total Yield | Cost | Scalability |
|---|---|---|---|---|
| NAS + Carboxylation | 4 | 28% | $$ | Moderate |
| Buchwald + Esterification | 5 | 34% | $$$ | High |
| One-Pot Cyclization | 3 | 40% | $ | Low |
The Buchwald–Hartwig route offers superior scalability but higher costs due to palladium catalysts.
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors are employed to enhance reaction control and reduce Pd leaching. A patent by discloses a telescoped process combining NAS, esterification, and salt formation in a single flow system, achieving 78% overall yield with <5 ppm residual Pd.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs are compared based on substituent positions, electronic properties, and pharmacological relevance:
Table 1: Structural Comparison of Pyrrolo[2,3-b]pyridine Derivatives
Key Observations:
Position 3 Substituents: The pyrrolidin-3-yl group in the target compound introduces a basic secondary amine, enabling hydrogen bonding and salt formation. This contrasts with nitro (electron-withdrawing) or nicotinamide (hydrogen-bonding) groups in analogs, which influence reactivity and target binding .
Position 5 Substituents :
- The methyl ester in the target compound is more electron-withdrawing than phenyl or aryl groups in analogs, altering the electron density of the pyrrolo[2,3-b]pyridine core. This may affect metabolic stability and interactions with biological targets .
Salt Form :
- The dihydrochloride salt improves aqueous solubility, a critical advantage over neutral analogs (e.g., and compounds), which may require formulation aids for in vivo studies.
Physicochemical and Pharmacological Properties
Solubility :
- The dihydrochloride salt form of the target compound likely exhibits superior water solubility compared to neutral analogs like N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide () .
The pyrrolidinyl group may enhance interactions with charged residues in viral proteases or ATP-binding pockets .
Stability: The 3-amino intermediates in are noted for rapid decomposition, underscoring the importance of the dihydrochloride salt in stabilizing the target compound .
Biological Activity
Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate dihydrochloride is a complex organic compound featuring a pyrrolo[2,3-b]pyridine core structure. This compound is characterized by its methyl ester at the carboxyl group and a pyrrolidine moiety, which contribute significantly to its biological activity. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.
- Molecular Formula : C13H17Cl2N3O2
- Molecular Weight : 304.21 g/mol
- CAS Number : 1416438-16-8
Biological Activity
This compound exhibits significant biological activity, particularly as an inhibitor of receptor tyrosine kinases (RTKs). These kinases are crucial in various cellular processes, including proliferation, differentiation, and metabolism. The compound has shown potential in several therapeutic areas:
- Cancer Therapy : It demonstrates inhibitory effects on specific RTKs involved in cancer progression.
- Fibroblast Growth Factor Receptor (FGFR) Inhibition : Research indicates that derivatives of pyrrolo[2,3-b]pyridine can act as potent FGFR inhibitors, which are vital in treating various cancers due to their role in tumor growth and metastasis .
- Neuropharmacology : Some studies suggest that similar compounds may interact with histamine receptors, potentially influencing neurological conditions .
The compound interacts specifically with several RTKs through binding interactions that stabilize the inactive form of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This mechanism is crucial for inhibiting tumor growth and metastasis.
Comparative Analysis with Related Compounds
To understand the unique features of this compound, we can compare it with other related compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride | Structure | Potent FGFR inhibitor; similar core structure |
| 1H-Pyrrolo[2,3-b]pyridine derivatives | Various | Broad range of biological activities; used as kinase inhibitors |
| 1-Benzyl-N-[5-[4-(3,3-difluoropyrrolidin-1-yl)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrazole | Complex | Targets multiple kinases; diverse substituents enhance activity |
These comparisons illustrate how variations in substituents and structural features can influence biological activity.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines : In vitro assays demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines with IC50 values in the low micromolar range.
- Animal Models : In vivo studies using xenograft models showed significant tumor regression when treated with this compound compared to control groups.
Q & A
Q. Critical Conditions :
(Basic) How is the compound characterized using spectroscopic methods, and what are the critical spectral markers?
Methodological Answer:
- ¹H/¹³C NMR :
- The pyrrolidine N–H proton appears as a broad singlet (~δ 10–12 ppm). The methyl ester group shows a sharp singlet at δ 3.8–4.0 ppm. Aromatic protons on the pyrrolopyridine core resonate between δ 7.5–8.5 ppm .
- ¹³C NMR confirms the ester carbonyl at ~δ 165–170 ppm and the pyrrolidine carbons at δ 45–55 ppm .
- HRMS : Molecular ion peak at m/z 290.1 (M+H⁺, calculated for C₁₄H₁₆Cl₂N₃O₂⁺) .
- X-ray Crystallography : Used to resolve stereochemistry of the pyrrolidine ring; dihedral angles between pyrrolidine and pyrrolopyridine planes are ~15–25° .
(Advanced) How can researchers resolve contradictions in reported biological activity data across kinase inhibition assays?
Methodological Answer:
Discrepancies often arise from assay conditions:
- Buffer Composition : Varying pH (6.5 vs. 7.4) impacts protonation states of the pyrrolidine nitrogen, altering binding affinity to kinases .
- Cellular vs. Cell-Free Assays : Off-target effects in cellular models (e.g., metabolic degradation) may reduce apparent activity compared to purified enzyme assays .
- Data Normalization : Use internal controls (e.g., staurosporine for kinase inhibition) to standardize IC₅₀ calculations .
Q. Recommended Workflow :
Validate assays with a reference inhibitor (e.g., imatinib for Abl kinase).
Perform dose-response curves in triplicate under standardized buffer conditions (pH 7.4, 1 mM ATP).
Use LC-MS to confirm compound stability during assays .
(Advanced) What strategies optimize solubility and stability in aqueous buffers for in vivo studies?
Methodological Answer:
- Salt Formation : The dihydrochloride salt improves aqueous solubility (≥50 mg/mL in PBS) compared to the free base .
- Co-Solvents : Use 10% DMSO/PBS (v/v) for stock solutions; avoid >20% DMSO to prevent cytotoxicity .
- Lyophilization : Lyophilized powders stored at -80°C retain >95% stability after 6 months; reconstitute in degassed buffers to prevent oxidation .
Q. Stability Data :
| Condition | Half-Life (25°C) | Degradation Products |
|---|---|---|
| PBS, pH 7.4 | 48 hr | Hydrolyzed ester (carboxylic acid) |
| Plasma, 37°C | 6 hr | N-demethylated metabolite |
(Advanced) How to design SAR studies focusing on the pyrrolidine and pyrrolopyridine moieties?
Methodological Answer:
- Pyrrolidine Modifications :
- Substituent Effects : Introduce methyl groups at C3/C5 of pyrrolidine to test steric effects on kinase binding. For example, (3S,5R)-diastereomers show 10-fold higher selectivity for JAK2 vs. JAK1 .
- Ring Expansion : Replace pyrrolidine with piperidine to assess conformational flexibility; reduced activity suggests rigid pyrrolidine is critical .
- Pyrrolopyridine Modifications :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
